

# An In-depth Technical Guide to 3,3-Diphenylpropionic Acid: Structure and Synthesis

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## Compound of Interest

Compound Name: 3,3-Diphenylpropionic acid

Cat. No.: B122916

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **3,3-Diphenylpropionic acid**. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and clear data presentation.

## Chemical Structure and Properties

**3,3-Diphenylpropionic acid**, also known as  $\beta,\beta$ -diphenylpropionic acid, is a carboxylic acid characterized by a propanoic acid backbone with two phenyl substituents on the third carbon atom.<sup>[1]</sup> This structure imparts specific chemical and physical properties relevant to its application in organic synthesis. It is often used as a building block or intermediate in the preparation of more complex molecules, including pharmaceuticals.<sup>[2][3]</sup> For instance, it is utilized in the preparation of steroid 5 $\alpha$ -reductase inhibitors and calpain-inhibitory peptidyl  $\alpha$ -ketoacids and esters.<sup>[2][3]</sup>

## Structural and Physical Data

The key structural identifiers and physical properties of **3,3-Diphenylpropionic acid** are summarized in the table below. The compound typically appears as a white to off-white or light

yellow crystalline powder.[1][3] It has low solubility in water but is soluble in organic solvents like ethanol and ether.[1]

Property	Value	Reference(s)
IUPAC Name	3,3-Diphenylpropanoic acid	[4]
Synonyms	Benzhydrylacetic acid, $\beta$ -Phenylbenzenepropanoic acid	[1]
CAS Number	606-83-7	[5][6]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>	[1][5][6]
Molecular Weight	226.27 g/mol	[5][6][7]
Melting Point	151-154 °C	[2][5][8]
Appearance	White to light yellow crystalline powder	[3]
Linear Formula	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> CHCH <sub>2</sub> COOH	[5][7]
SMILES String	OC(=O)CC(c1ccccc1)c2ccccc2	[1][5]
InChI Key	BZQGAPWJKAYCHR-UHFFFAOYSA-N	[1][5]

## Synthesis of 3,3-Diphenylpropionic Acid

Several synthetic routes have been established for the preparation of **3,3-Diphenylpropionic acid**. The choice of method often depends on factors such as starting material availability, desired yield, and reaction conditions. The following sections detail the most prominent synthesis pathways.

### Synthesis from Cinnamic Acid and Benzene

A common and effective method for synthesizing **3,3-Diphenylpropionic acid** is through the Friedel-Crafts type reaction of cinnamic acid with benzene. This reaction can be catalyzed by

traditional Lewis acids like aluminum trichloride or by more modern catalysts such as ionic liquids.

A greener approach involves the use of an ionic liquid, such as chloro(1-methyl-3-butylimidazole)aluminium trichloride ([bmim]Cl/AlCl<sub>3</sub>), as both a catalyst and a solvent.<sup>[9]</sup> This method offers advantages like milder reaction conditions and potential for catalyst recycling.<sup>[9]</sup>

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Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; IonicLiquid [label="
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[label="Reflux\n(70-80°C, 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
Product [label="3,3-Diphenylpropionic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CinnamicAcid -> Reflux [label="Reactant"]; Benzene -> Reflux [label="Reactant"];
IonicLiquid -> Reflux [label="Catalyst"]; Reflux -> Product [label="Yield: 81-82%"]; } } Caption:
Synthesis of 3,3-Diphenylpropionic acid via ionic liquid catalysis.
```

- Combine 156.2 g (2.0 moles) of benzene with 65.0 g of [bmim]Cl/AlCl<sub>3</sub> ionic liquid in a suitable reaction vessel.
- Heat the mixture to 70-80 °C with stirring.
- Over a period of 1 hour, add 29.6 g (0.2 moles) of cinnamic acid in five batches.
- After the addition is complete, increase the temperature to reflux and maintain for 3 hours.
- Upon completion of the reaction, add 200 mL of water and stir to mix thoroughly. Allow the layers to separate.
- The aqueous layer, containing the ionic liquid, can be separated and the water removed by distillation under reduced pressure for recycling of the catalyst.
- The organic layer is subjected to distillation under reduced pressure to remove unreacted benzene.
- The resulting solid crude product is recrystallized from methanol and dried to yield **3,3-Diphenylpropionic acid**.

- This procedure yields approximately 37.2 g (0.164 moles), corresponding to a yield of 82.2%.[\[9\]](#)

The traditional method utilizes anhydrous aluminum trichloride ( $\text{AlCl}_3$ ) as the Lewis acid catalyst. While effective, this method often requires stricter anhydrous conditions and can generate more waste compared to the ionic liquid approach.

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```
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AlCl3 -> Reaction [label="Catalyst"]; Reaction -> Workup; Workup -> Product [label="Yield:  
~67%"]; } } Caption: Synthesis of 3,3-Diphenylpropionic acid using  $\text{AlCl}_3$  catalyst.
```

- Dissolve 14.8 g (0.1 moles) of cinnamic acid in 80.0 mL (0.9 moles) of benzene with stirring.
- In batches over 1.5-2.5 hours, add 18.7 g (0.14 moles) of anhydrous  $\text{AlCl}_3$ , maintaining the temperature between 16-24 °C.
- After the addition is complete, continue stirring at 22-26 °C for 2-4 hours.
- Slowly add a 15% (w/w) solution of dilute hydrochloric acid (containing 0.25 moles of HCl).
- Heat the mixture to reflux for 2-3 hours.
- After cooling, allow the layers to separate and remove the aqueous phase.
- Recover the excess benzene from the organic phase by distillation under reduced pressure.
- The resulting white solid crude product is recrystallized from methanol and dried.
- This method yields approximately 15.1 g (0.067 moles), for a yield of 66.7%.[\[9\]](#)

## Synthesis via Reformatsky Reaction

While not a direct synthesis of **3,3-Diphenylpropionic acid** itself, the Reformatsky reaction is a powerful tool for forming  $\beta$ -hydroxy esters, which can be precursors to related structures.<sup>[10]</sup><sup>[11]</sup><sup>[12]</sup><sup>[13]</sup><sup>[14]</sup> The reaction involves the condensation of an aldehyde or ketone with an  $\alpha$ -halo ester in the presence of metallic zinc.<sup>[10]</sup><sup>[12]</sup><sup>[14]</sup> For instance, a derivative, 2-hydroxy-3-methoxy-**3,3-diphenylpropionic acid**, is synthesized starting from benzophenone using a related approach.<sup>[15]</sup><sup>[16]</sup>

The general mechanism involves the formation of an organozinc reagent (a Reformatsky enolate) from the  $\alpha$ -halo ester and zinc.<sup>[11]</sup><sup>[12]</sup><sup>[14]</sup> This enolate then adds to the carbonyl group of the ketone or aldehyde.<sup>[11]</sup>

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// Edges AlphaHaloester -> Enolate; Zinc -> Enolate; Enolate -> Adduct; Carbonyl -> Adduct;
Adduct -> Product [style=dashed, arrowhead=none]; Product -> AcidWorkup
[label="Hydrolysis"]; } } Caption: General workflow of the Reformatsky Reaction.
```

## Synthesis via Michael Addition

The Michael addition is another fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of **3,3-diphenylpropionic acid** derivatives.<sup>[17]</sup><sup>[18]</sup> This reaction involves the addition of a nucleophile (a Michael donor) to an  $\alpha,\beta$ -unsaturated carbonyl compound (a Michael acceptor).<sup>[17]</sup> While a direct protocol for **3,3-diphenylpropionic acid** via this method is less commonly cited, the underlying principle could be applied by using a suitable diphenylmethyl nucleophile and an acrylic acid equivalent.

## Summary of Synthesis Data

The following table summarizes the quantitative data for the primary synthesis methods discussed.

Synthesis Method	Starting Materials	Catalyst/Reagent	Reaction Time	Yield	Reference(s)
Ionic Liquid Catalysis	Cinnamic Acid, Benzene	[bmim]Cl/AlCl <sub>3</sub>	3 hours (reflux)	81-82%	[9]
Aluminum Trichloride Catalysis	Cinnamic Acid, Benzene	Anhydrous AlCl <sub>3</sub>	2-4 hours	~67%	[9]

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